molecular formula C26H22O6 B12463456 Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate

Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate

Cat. No.: B12463456
M. Wt: 430.4 g/mol
InChI Key: MDXJWQQAKKTBPA-UHFFFAOYSA-N
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Description

Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate is an organic compound characterized by its unique structure, which includes two 4-propanoylphenyl groups attached to a benzene-1,3-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-propanoylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Common industrial methods may also include the use of automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(4-propanoylphenyl) benzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the context of its application, whether in catalysis, drug development, or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its utility in multiple fields make it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

bis(4-propanoylphenyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C26H22O6/c1-3-23(27)17-8-12-21(13-9-17)31-25(29)19-6-5-7-20(16-19)26(30)32-22-14-10-18(11-15-22)24(28)4-2/h5-16H,3-4H2,1-2H3

InChI Key

MDXJWQQAKKTBPA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)C(=O)CC

Origin of Product

United States

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